Pradigastat Sodium: A Deep Dive into its Mechanism of Action as a DGAT1 Inhibitor
Pradigastat Sodium: A Deep Dive into its Mechanism of Action as a DGAT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradigastat sodium is a potent and selective inhibitor of the enzyme Diacylglycerol O-acyltransferase 1 (DGAT1).[1][2] This enzyme plays a pivotal role in the final step of triglyceride synthesis, making it a key therapeutic target for metabolic disorders characterized by elevated triglyceride levels.[3][4] Pradigastat has been investigated for its potential in treating conditions such as familial chylomicronemia syndrome (FCS), obesity, and type 2 diabetes.[1][2][5] This technical guide provides an in-depth exploration of the core mechanism of action of pradigastat sodium, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of DGAT1
The primary mechanism of action of pradigastat sodium is the selective inhibition of Diacylglycerol O-acyltransferase 1 (DGAT1).[1][2] DGAT1 is a microsomal enzyme that catalyzes the final and rate-limiting step in the synthesis of triglycerides from diacylglycerol (DAG) and fatty acyl-CoA.[3][4] This enzymatic reaction is crucial for the absorption of dietary fats in the small intestine, where enterocytes re-esterify digested fatty acids and monoglycerides back into triglycerides, which are then packaged into chylomicrons for transport in the bloodstream.[6]
By inhibiting DGAT1, pradigastat directly blocks this triglyceride synthesis pathway in the enterocytes.[1][6] This leads to a significant reduction in the assembly and secretion of chylomicrons, thereby lowering postprandial (after-meal) triglyceride levels in the plasma.[2][7] The inhibition of DGAT1 by pradigastat is competitive with the acyl-CoA substrate.[8]
The physiological consequences of DGAT1 inhibition extend beyond the simple reduction of triglyceride absorption. Preclinical and clinical studies have revealed a more complex interplay of effects, including:
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Modulation of Gut Hormones: Inhibition of DGAT1 has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), while decreasing the secretion of glucose-dependent insulinotropic polypeptide (GIP).[8][9] This is thought to be a result of an increased delivery of lipids to the distal small intestine, where L-cells (which secrete GLP-1 and PYY) are more abundant.[6][9] The increased levels of GLP-1 can contribute to improved glucose homeostasis.[3]
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Improved Insulin Sensitivity: By reducing lipid accumulation in tissues such as the liver and muscle, DGAT1 inhibition may lead to improved insulin sensitivity.[3][5]
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Reduced Body Weight: In preclinical models, DGAT1 inhibitors have been associated with reduced body weight, which is attributed to both reduced fat absorption and increased energy expenditure.[5]
Quantitative Data
The following tables summarize the key quantitative data related to the pharmacology and clinical efficacy of pradigastat sodium.
Table 1: In Vitro Inhibitory Activity of Pradigastat
| Target | IC50 (µM) | Cell Line/System | Reference |
| DGAT1 | 0.157 | Human intestinal microsomes | [10] |
| BCRP | 5 | Human ovarian cancer cells | [10] |
| OATP1B1 | 1.66 | Transfected cells | [10] |
| OATP1B3 | 3.34 | Transfected cells | [10] |
| OAT3 | 0.973 | Transfected cells | [10] |
Table 2: Pharmacokinetic Properties of Pradigastat in Humans
| Parameter | Value | Population | Reference |
| Tmax (median) | ~10 hours | Healthy Subjects | [11] |
| Terminal Half-life | ~150 hours | Healthy Subjects | [7] |
| Absolute Oral Bioavailability | ~41% | Healthy Subjects | [2] |
| Metabolism | Primarily via UGT1A1 and UGT1A3 | Humans | [2] |
| Elimination | Fecal | Humans | [2] |
Table 3: Clinical Efficacy of Pradigastat in Patients with Familial Chylomicronemia Syndrome (FCS)
| Dose | Change in Fasting Triglycerides | Change in Postprandial Triglyceride AUC | Change in Fasting ApoB48 | Study | Reference |
| 10 mg | No significant reduction | - | - | NCT01146522 | [7] |
| 20 mg | 41% reduction | -37% | Significant reduction | NCT01146522 | [7] |
| 40 mg | 70% reduction | -30% | Significant reduction | NCT01146522 | [7] |
Experimental Protocols
DGAT1 Enzyme Inhibition Assay (Representative Protocol)
This protocol is a representative method for determining the in vitro inhibitory activity of a compound like pradigastat against DGAT1, based on commonly used methodologies.[10]
Materials:
-
Human intestinal microsomes (source of DGAT1)
-
Pradigastat sodium or other test inhibitor
-
Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)
-
Radiolabeled fatty acyl-CoA substrate (e.g., [14C]oleoyl-CoA)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mg/mL fatty acid-free BSA)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a stock solution of pradigastat in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, add the assay buffer.
-
Add the human intestinal microsomes to the buffer.
-
Add varying concentrations of pradigastat or vehicle control to the tubes.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the DAG and [14C]oleoyl-CoA substrates.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a quench solution (e.g., isopropanol:heptane:water).
-
Extract the lipids by vortexing and centrifugation.
-
Transfer the organic phase containing the radiolabeled triglycerides to a scintillation vial.
-
Evaporate the solvent and add scintillation cocktail.
-
Quantify the amount of radiolabeled triglyceride formed using a scintillation counter.
-
Calculate the percent inhibition for each concentration of pradigastat and determine the IC50 value by fitting the data to a dose-response curve.
Oral Fat Tolerance Test (OFTT) in Rodents (Representative Protocol)
This protocol outlines a typical OFTT used to evaluate the in vivo efficacy of DGAT1 inhibitors on postprandial lipemia.[12][13]
Materials:
-
Rodents (e.g., C57BL/6 mice)
-
Pradigastat sodium or vehicle control
-
Lipid source (e.g., corn oil or olive oil)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Triglyceride assay kit
Procedure:
-
Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Administer pradigastat or vehicle control orally (gavage) at a predetermined time before the lipid challenge (e.g., 1 hour).
-
Collect a baseline blood sample (t=0) from the tail vein or other appropriate site.
-
Administer a bolus of the lipid source orally (gavage).
-
Collect blood samples at multiple time points after the lipid challenge (e.g., 1, 2, 4, and 6 hours).
-
Process the blood samples to obtain plasma or serum.
-
Measure the triglyceride concentrations in the plasma/serum samples using a commercial assay kit.
-
Plot the plasma triglyceride concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the triglyceride excursion to quantify the total postprandial lipid response.
-
Compare the triglyceride profiles and AUC values between the pradigastat-treated and vehicle-treated groups to determine the effect of the inhibitor on postprandial hypertriglyceridemia.
Visualizations
Signaling Pathway of DGAT1 Inhibition
Caption: Signaling pathway illustrating the mechanism of action of pradigastat.
Experimental Workflow for an Oral Fat Tolerance Test
Caption: Experimental workflow for a preclinical Oral Fat Tolerance Test (OFTT).
Logical Relationship of Pradigastat's Effects
Caption: Logical relationship of the physiological effects of pradigastat.
References
- 1. Diacylglycerol acyltransferase-1 (DGAT1) inhibition perturbs postprandial gut hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential mechanism of enhanced postprandial glucagon‐like peptide‐1 release following treatment with a diacylglycerol acyltransferase 1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, pharmacodynamics, safety, and tolerability of pradigastat, a novel diacylglycerol acyltransferase 1 inhibitor in overweight or obese, but otherwise healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
